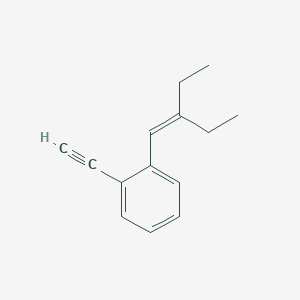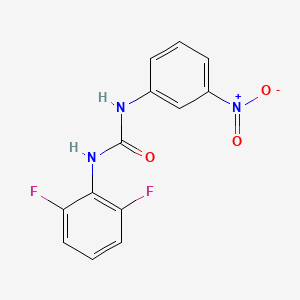![molecular formula C22H19NO B14206074 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide CAS No. 785815-16-9](/img/structure/B14206074.png)
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is an organic compound with the molecular formula C22H19NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be used in the development of pharmaceutical agents due to its structural properties.
Industry: It is utilized in the production of materials such as plastics and rubber.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-: This compound shares a similar structure but lacks the methyl group on the benzene ring.
Benzamide, N-methyl-N-phenyl-: This compound has a similar benzamide structure but with different substituents.
Uniqueness
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethenyl groups can enhance its interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
785815-16-9 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-methyl-N-[2-(2-phenylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C22H19NO/c1-17-11-14-20(15-12-17)22(24)23-21-10-6-5-9-19(21)16-13-18-7-3-2-4-8-18/h2-16H,1H3,(H,23,24) |
Clave InChI |
RBQDGTDQSWQWLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
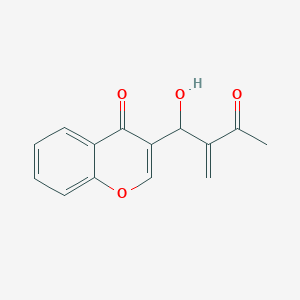
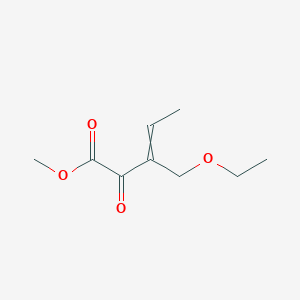
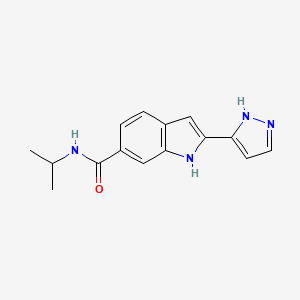

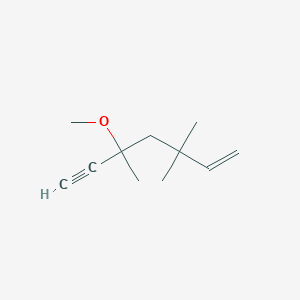
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
![N-[(E)-(2-Hydroxyanilino)methylidene]benzamide](/img/structure/B14206041.png)
